molecular formula C24H31N3O4S B12383082 Almotriptan-d3 (benzoate)

Almotriptan-d3 (benzoate)

Cat. No.: B12383082
M. Wt: 460.6 g/mol
InChI Key: UCZNAYBARCXCNA-NIIDSAIPSA-N
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Description

Almotriptan-d3 (benzoate) is a deuterated analog of Almotriptan benzoate, a selective serotonin 5-HT1B/1D receptor agonist used for acute migraine treatment. The deuterium substitution (three deuterium atoms replacing hydrogen) enhances its utility as an internal standard in mass spectrometry due to near-identical chemical behavior but distinct mass for analytical differentiation . The benzoate moiety contributes to its solubility and pharmacokinetic profile, enabling efficient absorption and targeted receptor binding.

Properties

Molecular Formula

C24H31N3O4S

Molecular Weight

460.6 g/mol

IUPAC Name

benzoic acid;N-methyl-2-[5-(pyrrolidin-1-ylsulfonylmethyl)-1H-indol-3-yl]-N-(trideuteriomethyl)ethanamine

InChI

InChI=1S/C17H25N3O2S.C7H6O2/c1-19(2)10-7-15-12-18-17-6-5-14(11-16(15)17)13-23(21,22)20-8-3-4-9-20;8-7(9)6-4-2-1-3-5-6/h5-6,11-12,18H,3-4,7-10,13H2,1-2H3;1-5H,(H,8,9)/i1D3;

InChI Key

UCZNAYBARCXCNA-NIIDSAIPSA-N

Isomeric SMILES

[2H]C([2H])([2H])N(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.C1=CC=C(C=C1)C(=O)O

Canonical SMILES

CN(C)CCC1=CNC2=C1C=C(C=C2)CS(=O)(=O)N3CCCC3.C1=CC=C(C=C1)C(=O)O

Origin of Product

United States

Preparation Methods

The synthesis of Almotriptan-d3 (benzoate) involves several steps:

    Methylation: The initial step involves the methylation of 3-[5-(1-Pyrrolidinyl sulfonyl methyl) 1H-indol-yl]ethane amine.

    Formation of Hydroxy Benzoic Acid Addition Salt: The crude Almotriptan is then treated with hydroxy benzoic acid to yield the hydroxy benzoic acid addition salt of Almotriptan.

    Conversion to Almotriptan: The hydroxy benzoic acid addition salt is converted to Almotriptan.

    Salification: Finally, Almotriptan is salified to its pharmaceutically acceptable salts

Chemical Reactions Analysis

Almotriptan-d3 (benzoate) undergoes several types of chemical reactions:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride are commonly used.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

Comparison with Other Triptan Derivatives

Rizatriptan Benzoate is another triptan-class drug with high oral bioavailability (70%) and similar pharmacokinetics across genders . Key differences include:

Parameter Almotriptan-d3 (Benzoate) Rizatriptan Benzoate
Bioavailability Not explicitly reported* 70%
Deuteration Deuterated (3H replaced by 3D) Non-deuterated
Primary Use Analytical standard Therapeutic (migraine relief)
Structural Features Benzoate ester, deuterated alkyl Benzoate ester, indole backbone

*Almotriptan (non-deuterated) has ~70% bioavailability; deuterated forms typically retain similar pharmacokinetics but with extended half-life due to the kinetic isotope effect.

Comparison with Benzoate Esters

Natural benzoate esters, such as benzyl benzoate , hexyl benzoate , and methyl benzoate , share the benzoate functional group but differ in applications and properties:

Compound Source/Occurrence Odor Profile Applications
Almotriptan-d3 benzoate Synthetic Odorless (pharmaceutical) Research/internal standard
Benzyl benzoate Meadowsweet (Filipendula ulmaria) Light, balsamic (almond-like) Pharmaceuticals, fragrances
Hexyl benzoate Plant secretions Woody-green, piney Flavoring, cosmetics
Methyl benzoate Cananga spp. Floral (cananga-like) Food preservative, perfumery

The therapeutic efficacy of Almotriptan-d3’s benzoate group contrasts with the aromatic and preservative roles of natural benzoates, underscoring structural tailoring for specific bioactivity.

Comparison with Deuterated Compounds

Deuterated pharmaceuticals, such as Deutetrabenazine, leverage deuterium to slow metabolic degradation.

  • Enhanced Metabolic Stability : Deuterium reduces CYP450-mediated oxidation, prolonging half-life.
  • Analytical Precision : Distinct mass spectral signature avoids interference in pharmacokinetic studies .

Bioactivity and Structural Influence

Studies on brassinosteroid (BR) analogs with benzoate substituents (e.g., 4-substituted benzoate at C-22) reveal that benzoate groups modulate receptor binding and bioactivity . Similarly, Almotriptan-d3’s benzoate likely enhances solubility and receptor affinity compared to non-esterified triptans.

Research Findings and Data Tables

Table 1: pKa and Metabolic Properties

Compound pKa Metabolic Pathway
Benzoic acid 4.2 β-oxidation, glycine conjugation
Almotriptan-d3 benzoate ~4.2* CYP3A4-mediated oxidation
Salicylic acid 3.0 Glucuronidation

*Estimated based on benzoic acid’s pKa; deuterium may slightly alter acidity.

Table 2: Degradation Pathways in Microbes

Rhodococcus sp. CS-1 degrades benzoate derivatives via aromatic compound pathways (13–15% gene enrichment) . Almotriptan-d3’s environmental persistence may differ due to deuterium, though microbial degradation studies are lacking.

Q & A

Q. What analytical techniques are recommended for characterizing Almotriptan-d3 (benzoate) in experimental settings?

To ensure structural integrity and purity, employ nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2^2H NMR) to confirm deuteration patterns and benzoate salt formation. High-performance liquid chromatography–mass spectrometry (HPLC-MS) is critical for quantifying isotopic purity and detecting impurities. For reproducibility, follow guidelines from the Beilstein Journal of Organic Chemistry: include detailed experimental protocols, validate methods using reference standards, and report retention times, mass-to-charge ratios, and signal-to-noise ratios in supplementary materials .

Q. Table 1: Key Analytical Parameters for Almotriptan-d3 (Benzoate)

TechniquePurposeCritical Parameters
NMRStructural confirmationDeuteration efficiency (>98%), chemical shift consistency
HPLC-MSPurity assessmentRetention time ±0.2 min, isotopic ratio (d3:d0 ≥ 99:1)
X-ray crystallographySolid-state characterizationUnit cell dimensions, R-factor < 0.05

Q. How should researchers optimize synthetic routes for Almotriptan-d3 (benzoate) to ensure scalability and reproducibility?

Focus on solvent selection (e.g., deuterated solvents for minimizing proton exchange) and catalytic efficiency. Use Design of Experiments (DoE) to evaluate reaction variables (temperature, pH, catalyst loading). For example, a 2023 study on benzoate derivatives demonstrated that kinetic isotope effects (KIEs) in deuteration reactions require precise pH control (6.5–7.0) to minimize side reactions . Document all optimization steps in supplementary files with raw data, as per Beilstein guidelines .

Intermediate Research Questions

Q. What pharmacokinetic parameters should be prioritized when studying Almotriptan-d3 (benzoate) in metabolic assays?

Key parameters include plasma half-life (t1/2t_{1/2}), volume of distribution (VdV_d), and clearance (CL). Use compartmental modeling (e.g., non-linear mixed-effects modeling) to account for deuterium’s metabolic stability. Reference LactMed data on sumatriptan (a related triptan) for comparative insights: subcutaneous administration showed a mean half-life of 2.5 hours in breast milk, suggesting deuterated analogs may exhibit prolonged t1/2t_{1/2} due to reduced CYP450 metabolism . Validate models using in vitro hepatocyte assays and adjust for deuterium’s kinetic isotope effects.

Q. How can researchers address batch-to-batch variability in deuterated compounds like Almotriptan-d3 (benzoate)?

Implement Quality-by-Design (QbD) principles:

  • Define Critical Quality Attributes (CQAs): isotopic purity, residual solvents.
  • Use Process Analytical Technology (PAT) for real-time monitoring.
  • Cross-validate batches via orthogonal methods (e.g., NMR + LC-MS).
    A 2021 study on sodium benzoate formulations reduced variability by 40% using QbD frameworks .

Advanced Research Questions

Q. How should contradictory data on Almotriptan-d3 (benzoate)’s metabolic stability be reconciled in preclinical studies?

Contradictions often arise from methodological differences (e.g., in vitro vs. in vivo models). Apply the FLOAT method:

  • F rame hypotheses (e.g., "Deuteration alters CYP3A4 affinity").
  • L ink datasets (compare LC-MS/MS results across studies).
  • O rganize variables (species, dosing regimen).
  • A nalyze statistically (meta-analysis with heterogeneity testing).
  • T est experimentally (knockout CYP450 models).
    A 2023 biosynthetic pathway analysis highlighted similar contradictions in benzoate derivatives, resolved via multi-omics integration .

Q. Table 2: Common Data Contradictions and Solutions

Contradiction SourceResolution Strategy
Variability in deuterium retentionStandardize storage conditions (e.g., -80°C, argon atmosphere)
Discrepant metabolic half-livesUse physiologically based pharmacokinetic (PBPK) modeling

Q. What strategies are effective for integrating Almotriptan-d3 (benzoate) into biosynthetic pathway studies?

Leverage metabolic pathway reconstruction tools (e.g., RetroPath2.0) to predict deuteration effects on enzyme kinetics. A 2023 study on benzoate-to-2,3-dihydroxybenzoate conversion achieved 85% pathway efficiency by optimizing cofactor ratios (NADPH:NADH ≥ 3:1) and eliminating competing reactions . Use flux balance analysis (FBA) to model deuterium’s impact on carbon flux and ATP yield.

Q. How can ethical and methodological rigor be maintained in human trials involving Almotriptan-d3 (benzoate)?

Adhere to FINER criteria for research questions:

  • F easible: Pilot studies to confirm deuterium’s safety profile.
  • I nteresting: Focus on understudied populations (e.g., lactating women).
  • N ovel: Compare deuterated vs. non-deuterated pharmacokinetics.
  • E thical: Obtain IRB approval; reference LactMed protocols for lactation studies .
  • R elevant: Align with FDA guidelines for triptan analogs (e.g., Drugs@FDA for sumatriptan) .

Methodological Resources

  • Data Repositories : LactMed (https://www.ncbi.nlm.nih.gov/books/NBK501922/ ) for lactation studies .
  • Analytical Standards : Refer to Beilstein Journal of Organic Chemistry for NMR/HPLC-MS reporting .
  • Ethical Frameworks : Use IRB templates for clinical trials .

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